methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2-chlorobenzyloxy substituent at position 7, a methyl group at position 4, and an acetoxy group at position 3 of the coumarin scaffold. Such methods are likely applicable to the target compound, given structural similarities.
Coumarins are renowned for diverse bioactivities, including phytotoxic and cytotoxic effects . The presence of electron-withdrawing groups (e.g., 2-chlorobenzyl) and lipophilic substituents (e.g., methyl) may enhance membrane permeability and target binding, though specific data for this compound remain unexplored in the evidence.
Properties
Molecular Formula |
C20H17ClO5 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 2-[7-[(2-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H17ClO5/c1-12-15-8-7-14(25-11-13-5-3-4-6-17(13)21)9-18(15)26-20(23)16(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
ZZKTXALIARMXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound increases the levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease . The molecular targets include the active site of the MAO-B enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of coumarins are highly dependent on substituent positioning and electronic characteristics. Below is a comparative analysis of the target compound with similar derivatives:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Findings from Comparative Studies
Substituent Position and Bioactivity: The 7-position substituent significantly influences activity. For example, compound 1 (6-methoxy) and 2 (8-methoxy) in exhibit varying phytotoxic potencies, with 1 being more active . This suggests that electron-donating groups at specific positions modulate interactions with biological targets.
Halogen Effects: Replacing chlorine with fluorine (as in ) alters electronic properties.
Cytotoxicity vs. Phytotoxicity: Compound 7 () demonstrates that introducing a diethylamino group at position 7 dramatically enhances cytotoxicity (LD₅₀: 48.1 μM in A549 cells) compared to non-amino-substituted coumarins . This highlights the role of polar substituents in mediating cell-specific toxicity.
Synthetic Flexibility :
- The PdI₂/KI-catalyzed carbonylation method () enables modular synthesis of diverse coumarins, suggesting that the target compound could be optimized for specific applications by varying substituents .
Q & A
Q. What are the optimized synthetic routes for methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Pechmann condensation to form the coumarin core, followed by functionalization. For example:
Core Formation : React resorcinol derivatives with ethyl acetoacetate under acidic conditions to yield 7-hydroxy-4-methylcoumarin .
Etherification : Introduce the 2-chlorobenzyl group via nucleophilic substitution using 2-chlorobenzyl bromide and a base (e.g., K₂CO₃) in dry acetone under reflux .
Esterification : Acetylate the hydroxyl group using acetic anhydride or methyl chloroacetate in the presence of a catalyst.
Q. Key Optimization Factors :
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
Q. What are the standard protocols for purity analysis and chromatographic separation?
Methodological Answer:
- HPLC/GC : Use C18 columns with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress (Rf ~0.5) .
- Recrystallization : Purify using ethanol or methanol to remove unreacted intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, methyl, or benzyl groups) influence biological activity in coumarin derivatives?
Methodological Answer:
- Chlorobenzyl Group : Enhances cytotoxicity by increasing lipophilicity and membrane permeability. Derivatives with 2-chloro substitution show IC₅₀ values <10 μM in breast cancer cell lines .
- Methyl Group at C4 : Stabilizes the lactone ring, improving metabolic stability .
- Structure-Activity Relationship (SAR) : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to modulate redox properties and ROS generation in anticancer assays .
Q. What mechanistic insights explain the antimicrobial activity of this compound against Gram-positive bacteria?
Methodological Answer:
- Mode of Action : Disruption of bacterial membrane integrity via interaction with lipid bilayers, evidenced by increased propidium iodide uptake in S. aureus .
- Enzyme Inhibition : Schiff base derivatives inhibit DNA gyrase (IC₅₀ ~2.5 μM) by binding to the ATPase domain .
- Assay Design : Use microbroth dilution (MIC) and time-kill kinetics to evaluate bactericidal effects .
Q. How can computational modeling (e.g., molecular docking) predict binding affinities for kinase targets?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., CDK2, EGFR) with known coumarin interactions .
- Docking Workflow :
- Prepare the ligand (compound) and receptor (kinase PDB: 1HCL) using AutoDock Tools.
- Run simulations with Lamarckian genetic algorithms.
- Validate with MD simulations (GROMACS) to assess binding stability.
- Key Interactions : π-π stacking with Phe82 (CDK2) and hydrogen bonding with Thr14 .
Q. What are the degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Hydrolytic Degradation : At pH >9, ester groups hydrolyze to carboxylic acids, monitored by HPLC .
- Thermal Stability : Decomposition above 200°C (TGA data) with lactone ring opening as the primary pathway .
- Photodegradation : UV exposure (254 nm) induces cleavage of the benzyl ether bond, forming 7-hydroxycoumarin .
Q. How can in vitro ADME studies guide the compound's pharmacokinetic optimization?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life <30 min suggests need for prodrug strategies .
- Caco-2 Permeability : Apparent permeability (Papp) >1 ×10⁻⁶ cm/s indicates good intestinal absorption .
- CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
